3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: is a synthetic organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a pyrrole-2,5-dione core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride in the presence of chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole-2,5-dione core, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound serves as a lead structure for the development of new pharmaceuticals. Its derivatives have shown promise in preclinical studies as potential treatments for various diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
- 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Comparison: Compared to its analogs, 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These characteristics make it a valuable scaffold for drug discovery and development, as well as for applications in materials science.
Biological Activity
3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by dichloro and trifluoromethyl substituents on a pyrrole core, suggests diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione. Its chemical formula is C11H4Cl2F3NO2, with a molecular weight of approximately 304.05 g/mol. The presence of halogen groups significantly influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride in the presence of chlorinating agents like thionyl chloride or phosphorus oxychloride. The reaction conditions often include refluxing in solvents such as dichloromethane or chloroform to facilitate cyclization and yield the desired product.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 2a demonstrated potent inhibition against colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 ranging from 1.0×10−8 to 1.6×10−8 M .
- In vivo studies showed that this compound inhibited tumor growth in rat models of chemically induced colon cancer .
The mechanism by which these compounds exert their biological effects includes:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, modulating their activity. This is particularly relevant for tyrosine kinases involved in cancer progression .
- Interaction with Cellular Receptors : It can influence signaling pathways by interacting with receptors like EGFR and VEGFR2, which are critical in tumor growth and metastasis .
Study on Derivatives
A study synthesized various derivatives of the pyrrole compound to explore their biological activities. The results indicated that modifications in side groups significantly impacted their efficacy as enzyme inhibitors and antiproliferative agents. For example:
- 4-Amino-3-chloro derivatives showed enhanced binding stability with ATP-binding domains of growth factor receptors compared to controls .
Antioxidant Activity
In addition to anticancer properties, some derivatives exhibited antioxidant activities. This dual role enhances their potential as therapeutic agents by providing cytoprotection alongside direct anticancer effects .
Data Summary
Compound | Cell Line Tested | GI50 (M) | In Vivo Activity | Mechanism |
---|---|---|---|---|
2a | HCT-116 | 1.0×10−8 - 1.6×10−8 | Tumor growth inhibition | Enzyme inhibition |
2b | SW-620 | TBD | TBD | Receptor interaction |
2c | Colo-205 | TBD | TBD | Antioxidant activity |
Properties
IUPAC Name |
3,4-dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-2-5(4-6)11(14,15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALRBSBLPCUSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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